molecular formula C41H50N6O2 B1663556 Bisoctrizole CAS No. 103597-45-1

Bisoctrizole

Cat. No.: B1663556
CAS No.: 103597-45-1
M. Wt: 658.9 g/mol
InChI Key: FQUNFJULCYSSOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bisoctrizole (CAS: 103597-45-1), also known as Tinosorb M or UV-360, is a benzotriazole-based organic compound widely used as a broad-spectrum UV filter in sunscreens and skincare products . Its chemical structure (C₄₁H₅₀N₆O₂) consists of a diarylmethane backbone with benzotriazole groups, enabling absorption of both UVA (320–400 nm) and UVB (290–320 nm) radiation. Unlike purely organic sunscreens, this compound also reflects and scatters UV rays, functioning as a physical-chemical hybrid . This dual mechanism enhances its efficacy, with studies showing photostability comparable to zinc oxide (ZnO) and titanium dioxide (TiO₂) .

Preparation Methods

Primary Synthetic Routes for Bisoctrizole Production

Two-Stage Condensation Using Formaldehyde and UV-329

The most industrially scalable method involves a two-stage condensation reaction between 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol (UV-329) and formaldehyde derivatives.

Reaction Conditions and Parameters

  • Stage 1 (Methylene Bridge Formation):

    • Reactants: UV-329 (108.0 g), paraformaldehyde (6.5 g), diethylamine (36.6 g)
    • Solvent: 1,3,5-Trimethylbenzene (mesitylene, 67 mL)
    • Temperature: 130°C for 4 hours
    • Byproduct Removal: Continuous distillation of diethylamine and water
  • Stage 2 (Cyclization and Purification):

    • Catalyst: Sodium methoxide (5.4 g)
    • Temperature: 160°C for 5 hours
    • Workup: Acidification to pH 5–6 with formic acid, methanol reflux, and crystallization

Yield: 96.3% with 99.56% purity by high-performance liquid chromatography (HPLC).

Mechanistic Insights

Formaldehyde acts as a methylene donor, bridging two UV-329 molecules via nucleophilic aromatic substitution. Diethylamine facilitates deprotonation of phenolic –OH groups, while sodium methoxide enhances cyclization efficiency. The use of mesitylene, a high-boiling aromatic solvent, ensures reaction homogeneity at elevated temperatures.

Grignard Reagent-Based Triazine Core Synthesis

An alternative approach involves constructing the triazine core through a Grignard reaction, though this method is less commonly employed industrially.

Key Steps

  • Grignard Reagent Preparation: Phenyl magnesium bromide reacts with cyanuric chloride to form dichlorotriazine intermediates.
  • Resorcinol Coupling: Dichlorotriazine intermediates undergo nucleophilic substitution with resorcinol derivatives under basic conditions.

Challenges:

  • Strict anhydrous conditions required
  • Lower overall yield (~82%) compared to the formaldehyde route

Comparative Analysis of Synthesis Methods

Parameter Formaldehyde Route Grignard Route
Yield 96.3% 82.0%
Purity (HPLC) 99.56% 95.20%
Reaction Time 9 hours total 12–15 hours
Solvent System Mesitylene (recyclable) Tetrahydrofuran (THF)
Byproducts <4% isomer impurities Chlorinated intermediates

The formaldehyde route demonstrates superior efficiency and scalability, though both methods require rigorous impurity profiling.

Quality Control and Impurity Profiling

The United States Pharmacopeia (USP) monograph specifies stringent limits for this compound-related impurities:

Acceptable Impurity Levels

Impurity Type Maximum Allowable Concentration
This compound related compound A 0.5%
This compound isomer 4.0%
Other individual impurities 0.1%
Total impurities 4.0%

Analytical Methodology

  • HPLC Conditions:
    • Column: C18, 3.0 mm × 25 cm, packed with 5-µm L1 phase
    • Mobile Phase: Gradient of methanol/water with 0.4% 1-pentane sulfonic acid sodium salt
    • Detection: UV absorbance at 346 nm
    • Retention Time: 8.2 minutes for this compound

Industrial Optimization Strategies

Solvent Recycling in Mesitylene-Based Synthesis

Mesitylene recovery rates exceed 92% through fractional distillation, reducing production costs by 18–22%.

Catalytic System Enhancements

Recent patents disclose improved yields (98.5%) using:

  • Stage 1: Triethylamine instead of diethylamine
  • Stage 2: Potassium tert-butoxide as a stronger base

Chemical Reactions Analysis

Bisoctrizole undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: The compound can also undergo reduction reactions, although these are less common.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Cosmetic Applications

Sunscreen Formulations
Bisoctrizole is primarily utilized as a UV filter in sunscreen products. Its ability to provide broad-spectrum UV protection makes it an essential component in formulations designed to shield the skin from harmful ultraviolet rays. Studies indicate that this compound enhances the photostability of other UV filters like octyl methoxycinnamate (octinoxate), preventing their degradation upon exposure to sunlight .

Stabilization of Other Ingredients
In addition to its role as a UV absorber, this compound acts as a photostabilizer for various cosmetic ingredients. This stabilizing effect improves the efficacy and shelf-life of cosmetic products by minimizing the degradation of sensitive components .

Cosmetic Application Function Outcome
SunscreensUV protectionEnhanced broad-spectrum efficacy
PhotostabilizerStabilizes other filtersImproved product stability

Textile Industry

This compound is also applied in the textile industry to provide UV protection to fabrics. By incorporating this compound into textiles during manufacturing, fabrics can effectively shield wearers from harmful UV radiation, reducing the risk of sunburn and skin damage. This application is particularly beneficial for outdoor clothing and gear.

Textile Application Function Outcome
Fabric treatmentUV protectionEnhanced safety against UV exposure

Pharmaceutical Research

This compound has been studied for its low systemic absorption and minimal skin penetration, indicating a favorable safety profile for topical applications. Research has shown that it does not exhibit estrogenic effects in vitro, which is a significant advantage over some other organic UV filters .

Case Study: Safety Assessment

A comprehensive safety assessment was conducted using various models to evaluate the toxicological profile of this compound. Key findings include:

  • Skin Absorption: Human skin absorption was found to be approximately 0.048% of the applied dose, indicating low systemic exposure .
  • Non-Toxicity: In multiple studies, this compound demonstrated no acute toxicity or skin sensitization effects at high concentrations .
  • Carcinogenicity: this compound was found not to be mutagenic or carcinogenic based on extensive testing, supporting its safety for use in consumer products .

Regulatory Status

This compound is approved for use in cosmetic products within the European Union and several other regions but remains unapproved by the U.S. FDA. The regulatory scrutiny focuses on its long-term safety and potential systemic effects due to limited absorption .

Mechanism of Action

Bisoctrizole acts as an organic UV filter that absorbs, reflects, and scatters both UV-A and UV-B rays. It displays minimal absorption through the skin, with only about 0.01% and 0.06% of the applied dose penetrating through human and rat skin membranes, respectively. Despite low dermal uptake, potential bioaccumulation after repeated skin applications cannot be excluded .

Comparison with Similar Compounds

Bisoctrizole vs. Physical UV Filters (ZnO, TiO₂)

Parameter This compound ZnO/TiO₂
Mechanism Absorption + scattering (hybrid) Physical scattering/reflection
Spectrum Broad (UVA/UVB) Broad (UVA/UVB)
Photostability High; resists degradation High
Safety No inhalation risks TiO₂: Suspected carcinogen (inhalation)
Skin Penetration Minimal Minimal (nanoparticle concerns)
Regulatory Status EU-approved EU-approved (with restrictions)

Key Findings :

  • This compound’s hybrid mechanism eliminates inhalation risks associated with TiO₂ nanoparticles, making it safer for spray formulations .

This compound vs. Organic UV Filters (Avobenzone, Octinoxate)

Parameter This compound Avobenzone/Octinoxate
Photostability High Avobenzone: Low (requires stabilizers)
Spectrum UVA + UVB Avobenzone: UVA; Octinoxate: UVB
Skin Sensitivity Low Higher risk of irritation/allergy
Metabolism No CYP enzyme inhibition Avobenzone: CYP-mediated degradation

Key Findings :

  • This compound’s photostability reduces the need for additional stabilizers, simplifying formulations .

This compound vs. Other Triazole-Based Compounds (Bemcentinib, PYIITM)

Parameter This compound Bemcentinib PYIITM
Primary Use Sunscreen Antiviral (Mpro inhibitor) Antiviral (Mpro inhibitor)
Lipinski Rule Compliance Violates 2 rules Violates 2 rules Compliant
Intestinal Absorption 100% 100% >80%
CYP Inhibition None Moderate (CYP2C19/3A4) CYP1A2
Distribution Volume Low (tissue penetration limited) High Moderate

Key Findings :

  • While this compound and Bemcentinib both violate Lipinski’s rules, this compound’s topical application circumvents oral bioavailability concerns .
  • This compound’s lack of CYP inhibition contrasts with Bemcentinib’s moderate inhibition, reducing systemic interaction risks .

Key Insights :

  • All triazole-based compounds show moderate water solubility, but this compound’s non-substrate status for P-glycoprotein enhances localized efficacy .

Research and Market Insights

  • Market Growth : Driven by demand for stable, broad-spectrum sunscreens, this compound is projected to dominate EU markets, especially as TiO₂ faces regulatory scrutiny .
  • Innovation: Formulations combining this compound with antioxidants or anti-aging agents are emerging, leveraging its dual UV protection and skin benefits .

Biological Activity

Bisoctrizole, chemically known as methylene bis-benzotriazolyl tetramethylbutylphenol, is an organic compound primarily utilized as a broad-spectrum ultraviolet (UV) radiation absorber in sunscreen formulations. Its unique structure allows it to effectively absorb, reflect, and scatter both UVA and UVB rays, making it a crucial ingredient in sun protection products. This article explores the biological activity of this compound, focusing on its absorption characteristics, safety profile, and efficacy based on diverse research findings.

This compound has a molecular formula of C41H50N6O2C_{41}H_{50}N_{6}O_{2} and a molecular weight of approximately 658.89 g/mol. It consists of two benzotriazole groups that contribute to its UV absorption capabilities. When UV radiation strikes a this compound molecule, the energy from the UV photons is absorbed by the electron cloud of the conjugated system within the benzotriazole rings, preventing UV radiation from damaging the skin .

Absorption and Bioavailability

Research indicates that this compound exhibits minimal dermal absorption. In vitro studies show that only about 0.01% to 0.06% of the applied dose penetrates human and rat skin membranes, respectively . This low absorption rate suggests reduced systemic exposure upon topical application. The following table summarizes key findings regarding dermal penetration:

SpeciesSkin Penetration (%)Study Reference
Human0.048
Rat5.922

Safety Profile

This compound has undergone extensive safety assessments, revealing a favorable toxicological profile. Key findings include:

  • Non-mutagenic : this compound has been shown not to be mutagenic or clastogenic in various tests conducted on bacteria and mammalian cells .
  • Low systemic absorption : The compound's low dermal absorption rates indicate minimal interaction with systemic biological processes .
  • No adverse effects : Studies indicate no acute toxicity or skin irritation when applied undiluted to rabbits or after repeated applications in guinea pigs .
  • Carcinogenic potential : A weight-of-evidence approach suggests that this compound does not present carcinogenic risks, supported by studies showing no evidence of tumor development in animal models exposed to UV radiation .

Efficacy in Sunscreen Formulations

This compound is recognized for its ability to stabilize other organic UV filters against photodegradation when used in combination with them. This characteristic enhances the overall efficacy of sunscreen products by prolonging their protective effects against UV radiation .

Case Studies

  • Study on Ultraviolet Absorption Properties : A study evaluated the effect of this compound on the UV absorption properties of silicone materials used in sunscreens. Results indicated that this compound significantly improved the stability and efficacy of UV protection over time .
  • In Silico Analysis for SARS-CoV-2 : Another study identified this compound as a candidate with high binding affinity for the SARS-CoV-2 main protease (Mpro), suggesting potential antiviral properties alongside its established use as a UV filter .

Q & A

Basic Research Questions

Q. How can bisoctrizole be analytically identified and distinguished from its isomers in experimental settings?

this compound identification requires chromatographic separation and spectroscopic validation. Utilize reversed-phase HPLC with a Nucleosil L1 column (3.0 mm × 625 cm) and a mobile phase gradient of methanol/water containing 1-pentane sulfonic acid sodium salt and phosphoric acid. Monitor peaks at 346 nm, where this compound elutes at ~24 minutes, and its isomer at ~26.5 minutes (relative retention time: 1.1) . Infrared spectroscopy (λmax = 197 nm) further confirms structural identity .

Q. What methodologies ensure accurate quantification of this compound purity in synthesized samples?

Follow USP monograph protocols: Prepare a standard solution of USP this compound RS (0.8 mg/mL in tetrahydrofuran/diluent) and compare peak areas via HPLC. Calculate purity using the formula:

Purity (%)=(Peak area of samplePeak area of standard)×100\text{Purity (\%)} = \left( \frac{\text{Peak area of sample}}{\text{Peak area of standard}} \right) \times 100

Ensure system suitability criteria (e.g., resolution ≥1.5 between this compound and its isomer) are met .

Q. How should residual solvents (e.g., methanol, xylene) be quantified in this compound batches?

Use gas chromatography with flame ionization detection. Prepare standard solutions of solvents (2-propanol, methanol, xylene) and calculate residual levels in ppm using the formula:

ppm=C×rUrSrU\text{ppm} = \frac{C \times r_U}{r_S - r_U}

where CC is the standard concentration, rUr_U and rSr_S are peak responses of the test and standard solutions, respectively. Acceptable limits: ≤3000 ppm methanol, ≤1000 ppm xylene .

Advanced Research Questions

Q. What experimental design strategies resolve contradictory data in this compound stability studies under varying pH conditions?

Apply a factorial design to test stability in 0.1 N HCl (pH 1.5) and phosphate buffers (pH 6.8–7.4). Monitor degradation via HPLC at 40°C/75% RH over 30 days. Use ANOVA to compare degradation rates and identify pH-sensitive functional groups (e.g., benzotriazole rings) . Cross-validate findings with mass spectrometry to detect degradation byproducts .

Q. How can researchers optimize chromatographic conditions to separate this compound from co-eluting impurities in complex matrices?

Adjust gradient elution parameters:

  • Time (min) | Solution A (%) | Solution B (%) 0–1 | 70 | 30 (isocratic) 1–11 | 70→3 | 30→97 (linear gradient) Increase column temperature to 40°C to enhance peak symmetry. Validate method robustness using ICH guidelines (e.g., %RSD <2.0 for retention time) .

Q. What statistical approaches address variability in this compound’s UV-absorbance data across experimental replicates?

Perform Grubbs’ test to identify outliers. Apply multivariate analysis (e.g., PCA) to correlate variability with factors like solvent polarity or light exposure. Use a nested ANOVA model to partition variance between inter-day and intra-day measurements .

Q. How do researchers validate the specificity of this compound assays when co-administered with structurally similar UV filters (e.g., bemotrizinol)?

Spiked recovery studies: Add known quantities of this compound and bemotrizinol (Tinosorb S) to placebo matrices. Calculate recovery rates (%) and assess chromatographic resolution (R ≥1.5). Confirm specificity via diode-array detection (DAD) to verify spectral homogeneity .

Q. Methodological Best Practices

  • Data Interpretation : Cross-reference HPLC results with NMR or IR data to confirm compound identity when resolving ambiguities .
  • Ethical Reporting : Disclose all modifications to USP methods (e.g., column substitutions) to ensure reproducibility .

Properties

IUPAC Name

2-(benzotriazol-2-yl)-6-[[3-(benzotriazol-2-yl)-2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H50N6O2/c1-38(2,3)24-40(7,8)28-20-26(36(48)34(22-28)46-42-30-15-11-12-16-31(30)43-46)19-27-21-29(41(9,10)25-39(4,5)6)23-35(37(27)49)47-44-32-17-13-14-18-33(32)45-47/h11-18,20-23,48-49H,19,24-25H2,1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQUNFJULCYSSOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC(=C(C(=C1)N2N=C3C=CC=CC3=N2)O)CC4=C(C(=CC(=C4)C(C)(C)CC(C)(C)C)N5N=C6C=CC=CC6=N5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H50N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2046703
Record name Bisoctrizole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

658.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Other Solid; Pellets or Large Crystals
Record name Phenol, 2,2'-methylenebis[6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Solubility

< 5 ng/L at 25 °C
Record name Bisoctrizole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11262
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

103597-45-1
Record name 2,2′-Methylenebis[6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103597-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bisoctrizole [USAN:USP:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103597451
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bisoctrizole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11262
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bisoctrizole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759873
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenol, 2,2'-methylenebis[6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bisoctrizole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-methylenebis(6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.100.550
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Phenol, 2,2'-methylenebis[6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.120.990
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BISOCTRIZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NT850T0YS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.